molecular formula C10H21NO B13226174 2-[(4-Methylcyclohexyl)amino]propan-1-ol

2-[(4-Methylcyclohexyl)amino]propan-1-ol

Cat. No.: B13226174
M. Wt: 171.28 g/mol
InChI Key: KSDLHSRKKQKERS-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an amino group, which is further connected to a propanol moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylcyclohexyl)amino]ethanol
  • 2-[(4-Methylcyclohexyl)amino]butan-1-ol
  • 2-[(4-Methylcyclohexyl)amino]pentan-1-ol

Uniqueness

2-[(4-Methylcyclohexyl)amino]propan-1-ol is unique due to its specific structural features, such as the presence of a propanol moiety and a methyl-substituted cyclohexyl ring. These features confer distinct chemical and physical properties, making it suitable for various specialized applications .

Biological Activity

2-[(4-Methylcyclohexyl)amino]propan-1-ol, also known as 3-amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol, is an organic compound with a molecular formula of C11_{11}H23_{23}NO and a molecular weight of 185.31 g/mol. This compound features both an amino group and a hydroxyl group attached to a propanol backbone, with a cyclohexyl ring that enhances its structural complexity. The unique combination of functional groups in this compound suggests potential for significant biological activity.

Structural Characteristics

The structural formula of this compound allows for various interactions with biological molecules:

  • Amino Group : Capable of forming hydrogen bonds, which can influence enzyme activities and receptor functions.
  • Hydroxyl Group : May participate in nucleophilic reactions, further modulating biological pathways.

Synthesis Methods

The synthesis of this compound typically involves the reductive amination of 4-methylcyclohexanone with ammonia or a primary amine, often using sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst. This synthesis can be optimized using continuous flow reactors and high-pressure hydrogenation techniques to enhance yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Modulation : The compound's ability to interact with enzymes may lead to the modulation of metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors could influence physiological responses.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-Amino-2-methyl-1-propanolLacks cyclohexyl ring; simpler structurePrimarily used as a reagent in organic synthesis
3-Amino-2-methylpropan-1-olContains an amino group but differs in alkyl substituentsOften used in pharmaceuticals due to its simpler structure
4-MethylcyclohexanoneContains cyclohexyl ring but lacks amino and hydroxyl groupsPrimarily serves as an intermediate in organic synthesis

This table illustrates how the structural features of this compound contribute to its unique biological activity compared to similar compounds.

Study on Enzyme Interaction

A study published in Pharmacological Research explored the interaction of various compounds with lysosomal phospholipase A2 (LPLA). While specific data on this compound was not detailed, the findings indicated that compounds with similar structural motifs could inhibit LPLA, suggesting potential therapeutic applications in managing drug-induced phospholipidosis .

Pharmacological Potential

Another investigation focused on the pharmacological properties of compounds with amino and hydroxyl functionalities. It was noted that such compounds often exhibit varying degrees of bioactivity, including anti-inflammatory and neuroprotective effects. The presence of a cyclohexyl group in this compound may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[(4-methylcyclohexyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8-3-5-10(6-4-8)11-9(2)7-12/h8-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLHSRKKQKERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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